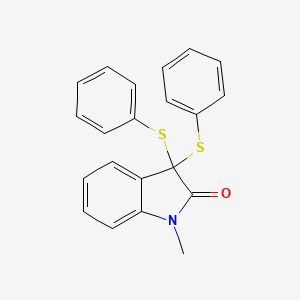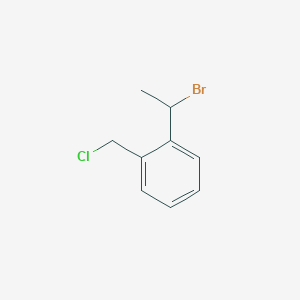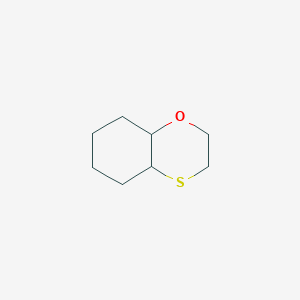
Octahydro-1,4-benzoxathiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydro-1,4-benzoxathiine can be synthesized through several methods. One common approach involves the domino SN2 ring opening of epoxides with o-halothiophenols, followed by copper(I)-BINOL catalyzed Ullmann-type coupling cyclization. This method results in moderate to good yields . Another method involves the treatment of 2-mercaptophenol with 1,2-dibromoethane in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high purity and yield. These methods often require the use of strong bases, polar solvents, and controlled reaction conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,4-benzoxathiine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as copper(I)-BINOL, bases like sodium ethoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced forms .
Scientific Research Applications
Octahydro-1,4-benzoxathiine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of octahydro-1,4-benzoxathiine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s biological activities are often linked to its sulfur-containing structure, which allows it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzoxathiine: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Phenoxathiine: Another sulfur-containing heterocycle with applications in medicinal chemistry.
Uniqueness
Octahydro-1,4-benzoxathiine stands out due to its unique structure, which combines both sulfur and oxygen in a heterocyclic ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
63634-42-4 |
|---|---|
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxathiine |
InChI |
InChI=1S/C8H14OS/c1-2-4-8-7(3-1)9-5-6-10-8/h7-8H,1-6H2 |
InChI Key |
MUOAVDBSPVZANR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)OCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


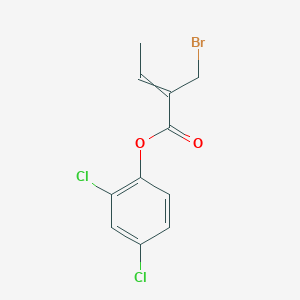
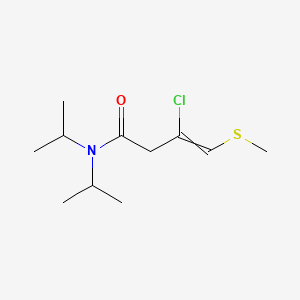

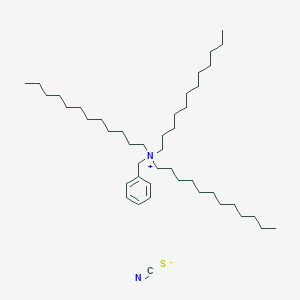
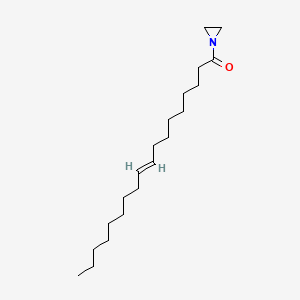
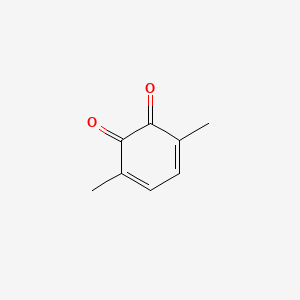
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
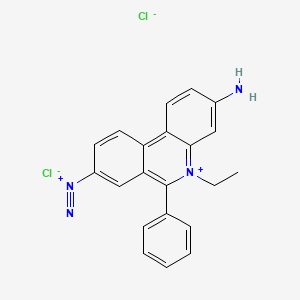

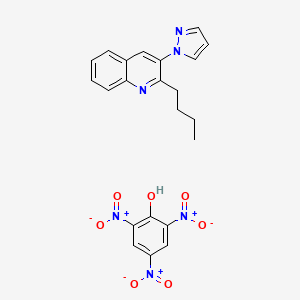
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
